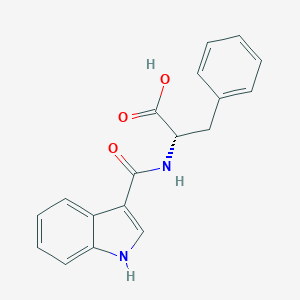

N-(3-Indolylformyl)-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

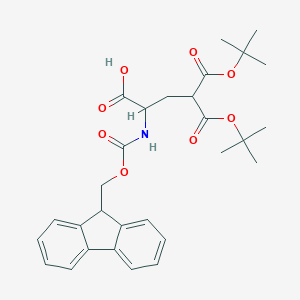

The synthesis of amino acid derivatives, including N-(3-Indolylformyl)-L-phenylalanine, often involves chiral auxiliaries or specific reagents that enable the introduction of substituent groups without compromising the amino acid's chirality. For example, the use of L-phenylalanine cyclohexylamide as a chiral auxiliary has been demonstrated for the synthesis of optically pure α,α-disubstituted amino acids, showcasing the potential methods that could be adapted for N-(3-Indolylformyl)-L-phenylalanine synthesis (Obrecht et al., 1995).

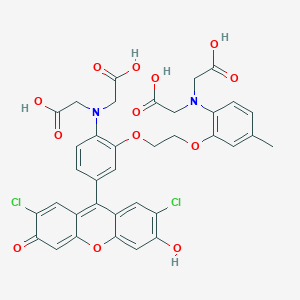

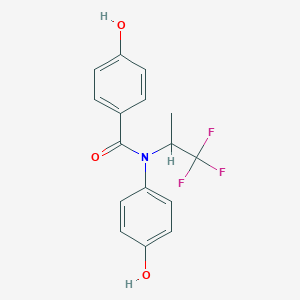

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is crucial for their properties and reactivity. Techniques such as NMR and X-ray crystallography have been employed to elucidate the structures of complex amino acids, providing insight into their conformation and how modifications like the indolylformyl group could influence the overall molecular geometry (Savage et al., 2006).

Chemical Reactions and Properties

Amino acid derivatives can participate in various chemical reactions, including peptide bond formation, which is fundamental to synthesizing peptides and proteins. For instance, native chemical ligation techniques have been developed for phenylalanine, enabling the synthesis of complex peptides through the selective formation and cleavage of peptide bonds (Crich & Banerjee, 2007).

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolic Engineering

- Improvement in Production : A study improved the production of L-Phenylalanine, an amino acid closely related to N-(3-Indolylformyl)-L-phenylalanine, by identifying key enzymes through a multi-enzyme reaction system in vitro, which can be significant in the context of N-(3-Indolylformyl)-L-phenylalanine (Ding et al., 2016).

- Genetic Engineering : Genetic engineering of Escherichia coli improved L-phenylalanine production, highlighting the potential for enhancing the synthesis of related amino acids like N-(3-Indolylformyl)-L-phenylalanine (Liu et al., 2018).

Enzymatic Studies

- Carboxypeptidase A : N-Benzoyl-L-phenylalanyl-L-phenylalanine, a compound structurally similar to N-(3-Indolylformyl)-L-phenylalanine, was studied for its inhibition effects in the hydrolysis reactions of esters and peptides catalyzed by carboxypeptidase A (Rahmo & Fife, 2000).

Plant and Microbial Metabolism

- Amino Acid Metabolism in Plants : Studies on the metabolism of amino acids like L-phenylalanine in plant peroxisomes might provide insights into the metabolic pathways of N-(3-Indolylformyl)-L-phenylalanine (Ruis & Kindl, 1971).

- Fungal and Plant Phenylalanine Ammonia-lyase : The study of L-phenylalanine ammonia-lyase in fungi and plants, which is crucial for phenylalanine synthesis, can be pertinent to understanding N-(3-Indolylformyl)-L-phenylalanine's role in various organisms (Hyun et al., 2011).

Analytical and Biochemical Applications

- Electrochemical Sensors : The development of electrochemical sensors for phenylalanine detection is relevant, as similar methodologies could potentially be adapted for N-(3-Indolylformyl)-L-phenylalanine (Dinu & Apetrei, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAVOYAYRHTGQ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Indolylformyl)-L-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)